molecular formula C12H10ClN3O3S B255675 (4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone

(4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone

Cat. No. B255675
M. Wt: 311.74 g/mol
InChI Key: LMEJPUSTMCOKGG-UHFFFAOYSA-N
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Description

(4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone, also known as CMNT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMNT is a yellow crystalline powder that is soluble in organic solvents and is used as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex can then interact with biological molecules, leading to changes in their structure and function. The exact mechanism of action may vary depending on the specific metal ion and biological molecule involved.
Biochemical and Physiological Effects:
(4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone has been shown to have minimal toxicity in vitro and in vivo studies. However, the compound may have some potential side effects, such as irritation and allergic reactions. (4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. The compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone is its high purity and stability, which makes it a reliable reagent for chemical synthesis. The compound is also relatively easy to synthesize in large quantities, which makes it cost-effective. However, one of the main limitations of (4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone is its limited solubility in water, which may limit its applications in certain biological experiments.

Future Directions

There are several future directions for research on (4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone. One potential area of research is the development of new fluorescent probes based on (4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone for the detection of other metal ions in biological samples. Another potential area of research is the modification of (4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone to improve its solubility in water, which may expand its applications in biological experiments. Additionally, further studies are needed to fully understand the mechanism of action of (4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of (4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone involves a multi-step process that starts with the reaction between 4-chloro-3-nitroaniline and 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid. The resulting product is then treated with acetic anhydride and sulfuric acid to obtain (4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone in high yield. The synthesis method has been optimized to produce high-quality (4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone with minimal impurities.

Scientific Research Applications

(4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone has been extensively studied for its potential applications in various scientific fields. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. (4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone has also been used as a fluorescent probe for the detection of metal ions in biological samples. The compound has shown promising results in the detection of copper ions in living cells, which can be useful in the diagnosis of neurodegenerative diseases.

properties

Product Name

(4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone

Molecular Formula

C12H10ClN3O3S

Molecular Weight

311.74 g/mol

IUPAC Name

(4-chloro-3-nitrophenyl)-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C12H10ClN3O3S/c1-6-11(20-12(14-2)15-6)10(17)7-3-4-8(13)9(5-7)16(18)19/h3-5H,1-2H3,(H,14,15)

InChI Key

LMEJPUSTMCOKGG-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(SC(=N1)NC)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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